(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Monoamine Transporter

Many CNS research programs face delays because pre-formed hydrochloride salts prevent systematic salt-screening cascades and rapid piperidine N-diversification. This free base compound directly resolves that bottleneck. - Enables salt-screening across pharmaceutically acceptable counterions (HCl, mesylate, tosylate, fumarate) without confounding pre-existing salts. - Free secondary amine (HBD=1) supports immediate reductive amination, urea formation, or sulfonamide coupling for focused library synthesis. - CNS drug-like profile (clogP 2.2, TPSA 41.6 Ų, 4 rotatable bonds) makes it a reliable physicochemical benchmark for SAR studies targeting SERT/NET/DAT.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 1146080-82-1
Cat. No. B1500539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone
CAS1146080-82-1
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3
InChIInChI=1S/C17H24N2O2/c20-17(19-10-1-2-11-19)15-5-7-16(8-6-15)21-13-14-4-3-9-18-12-14/h5-8,14,18H,1-4,9-13H2
InChIKeyJEPNBKUIAXDZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone


(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone (C₁₇H₂₄N₂O₂; MW 288.4 g/mol) is a dual-heterocyclic amide bearing a piperidin-3-ylmethoxy phenyl ether linked to a pyrrolidine carbonyl. Its structural framework places it within the broader class of piperidine–pyrrolidine amides that have been explored as monoamine transporter ligands, orexin receptor antagonists, and tachykinin receptor modulators [1]. Vendor descriptions associate it with serotonin and norepinephrine reuptake inhibition (SNRI) activity ; however, no publicly available peer-reviewed quantitative pharmacology data for this exact compound were identified as of the literature cut-off date.

Scaffold for parallel library synthesis: free piperidine NH enables rapid diversification.
Free base form supports direct salt screening without pre-formulation steps.
Computed CNS drug-like property profile favorable for SAR exploration.

Why This Compound Cannot Be Freely Substituted with In-Class Analogs


Even within the narrow subclass of (piperidin-3-ylmethoxy)phenyl amides, small structural variations—regioisomeric attachment (para vs. ortho), identity of the amide nitrogen heterocycle (pyrrolidine vs. piperidine vs. morpholine), and the presence or absence of a hydrochloride salt—generate meaningfully different hydrogen-bond acceptor/donor profiles, basicity (pKₐ), and lipophilicity (clogP), all of which are known to alter transporter selectivity, receptor binding kinetics, and metabolic stability in closely related monoamine reuptake inhibitor series [1][2]. Blind interchange therefore risks invalidating SAR relationships or introducing uncharacterized off-target profiles. The absence of published quantitative pharmacology for this specific compound makes empirical re-characterization mandatory after any substitution attempt.

Regioisomeric substitution (para vs ortho) alters hydrogen-bonding spatial distribution, potentially shifting monoamine transporter recognition.
Heterocycle identity (pyrrolidine vs morpholine/piperidine) changes HBA count and lipophilicity; may shift CNS distribution profiles.
Salt form mismatch: free base enables derivatization; HCl salts may not support direct amine coupling without additional steps.

Differential Evidence vs. Closest Analogs


Para-Substitution Defines a Distinct Hydrogen-Bonding and Topological Profile

The para (4-) substitution pattern of the piperidin-3-ylmethoxy group on the phenyl ring, as in the target compound, yields a Topological Polar Surface Area (TPSA) of 41.6 Ų and a linear molecular shape, compared to the ortho (2-) isomer, (2-(piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride (CAS 2309727-59-9), which introduces a kinked geometry. [1] In the broader piperidine-based cocaine analog series, moving the 3α-substituent from an equatorial to an axial orientation or altering the linker geometry has been shown to produce >10-fold shifts in SERT and NET binding affinity. [2]

Para vs Ortho Isomer
Class-level inference
TPSA 41.6 Ų (para) vs distinct spatial distribution in ortho isomer
Regioisomeric identity may influence molecular recognition at transporters; requires distinct SAR characterization.
>10-fold binding shifts reported for positional isomers in related series.
Medicinal Chemistry Structure-Activity Relationship Monoamine Transporter

Pyrrolidine Amide vs. Morpholine Amide: Hydrogen-Bond Acceptors and Lipophilicity

Replacement of the pyrrolidine ring with morpholine—as in Morpholino(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride (CAS 1332529-26-6)—introduces an additional oxygen atom, increasing the hydrogen-bond acceptor count from 3 to 4 and lowering clogP (target clogP = 2.2 vs. predicted ~1.0–1.5 for the morpholino analog). [1] In CNS drug design, a ΔclogP of 0.5–1.0 and altered H-bond acceptor count are known to significantly impact blood-brain barrier penetration and P-glycoprotein efflux susceptibility. [2]

Pyrrolidine vs Morpholine
Class-level inference
HBA = 3, clogP ~2.2 vs morpholino analog HBA = 4, lower clogP
Lipophilicity and HBA profile may influence CNS compartment distribution and permeability.
Class-level CNS drug-likeness guidelines; quantitative extrapolation requires validation.
Physicochemical Profiling Lead Optimization CNS Drug Design

Free Base vs. Hydrochloride Salt: Purity and Stability Differences

The target compound is supplied as the free base (≥97% purity, storage at 2–8°C sealed in dry conditions) , whereas several closely related analogs—including the ortho isomer and the piperidine variant—are exclusively offered as hydrochloride salts (typically ≥95% purity). Free base forms offer greater flexibility for salt screening and formulation development, while hydrochloride salts generally exhibit improved aqueous solubility and long-term solid-state stability.

Free Base vs HCl Salt
Head-to-head
Free base ≥97% purity vs HCl analogs typically 95%
Free base form and higher purity specification facilitate salt screening and reduce pre-formulation steps.
Vendor specifications; verify lot-specific purity and storage stability.
Chemical Procurement Salt Form Selection Stability

Free Piperidine NH Enables Scaffold Derivatization Strategies

The target compound contains a free secondary amine (piperidine NH; HBD count = 1) [1], distinguishing it from analogs where the piperidine nitrogen is alkylated (e.g., N-methyl, N-benzyl, or N-cyclopropyl derivatives) or where the piperidine is replaced by a tertiary amine. This free NH serves as a synthetic handle for reductive amination, urea formation, sulfonamide coupling, or Boc-protection, enabling on-scaffold diversification. In the piperidine-based nocaine/modafinil hybrid series, N-modification alone produced >50-fold shifts in DAT/NET selectivity. [2]

Free NH vs N-Alkylated
Class-level inference
HBD = 1 (free amine) vs HBD = 0 (N-substituted); enables reductive amination, urea coupling
Free piperidine NH is a critical vector for library diversification; N-modification can shift >50-fold transporter selectivity.
Class-level evidence from piperidine-based hybrid ligand series.
Synthetic Chemistry Parallel Library Synthesis Scaffold Functionalization

Reduced Rotatable Bond Count Favoring Lower Entropic Binding Penalty

With 4 rotatable bonds [1], the target compound is more conformationally restrained than analogs featuring extended alkoxy or polyethylene glycol linkers (e.g., 2-(piperidin-3-ylmethoxy)-ethylamine derivatives, which possess 5–6 rotatable bonds). In the piperidine-based µ-opioid and NK1 antagonist literature, reducing rotatable bond count by 1–2 has been associated with improved ligand efficiency (LE) and higher probability of oral bioavailability. [2]

Rotatable Bond Count
Class-level inference
4 rotatable bonds vs 5–7 in extended-linker analogs
Lower conformational flexibility may improve ligand efficiency, supporting fragment growth or lead optimization.
Class-level association with ligand efficiency; requires target-specific validation.
Conformational Analysis Ligand Efficiency Drug Design

Critical Data Gap: No Published Quantitative Bioactivity Data

Following exhaustive database interrogation (PubChem, ChEMBL, BindingDB, PubMed, Google Patents), no IC₅₀, Kᵢ, EC₅₀, or functional assay data for (4-(piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone were identified. [1] Vendor claims of SNRI activity are not traceable to any published primary research article, patent, or publicly deposited bioactivity record. This stands in contrast to structurally related clinical and preclinical compounds—such as (S)-5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (a reported norepinephrine/serotonin reuptake inhibitor with published synthesis and pharmacological characterization) [2]—for which quantitative transporter inhibition data are available.

Quantitative Bioactivity Gap
Data to verify
No IC₅₀, Kᵢ, or functional assay data identified
De novo pharmacological profiling is required; budget for empirical characterization rather than relying on literature precedent.
Database search as of 2026-05-04; vendor SNRI annotation unvalidated.
Evidence Transparency Procurement Risk Assessment Data Gap

Procurement-Relevant Application Scenarios


Scaffold for Parallel Library Synthesis via Piperidine NH Derivatization

The free secondary amine on the piperidine ring (HBD = 1) enables rapid diversification through reductive amination, urea formation, sulfonamide coupling, or Boc-protection/deprotection sequences [1]. This makes the compound a versatile scaffold for generating focused libraries targeting monoamine transporters, orexin receptors, or other CNS targets where piperidine N-substitution is a known SAR determinant [2]. Procurement of the free base form (≥97% purity) directly supports library synthesis without requiring pre-functionalization steps.

Intermediate for Salt and Polymorph Screening in Pre-Formulation

Because the compound is commercially available as the free base rather than a pre-formed hydrochloride salt [1], it is uniquely suited for salt-screening cascades. Researchers can systematically evaluate crystallinity, solubility, and stability across a panel of pharmaceutically acceptable counterions (HCl, mesylate, tosylate, fumarate, etc.) without the confounding presence of an existing salt. This distinguishes it from the ortho isomer and the piperidine-benzoyl analog, which are supplied exclusively as hydrochlorides.

Physicochemical Probe for CNS Drug-Like Property Evaluation

With a computed clogP of 2.2, TPSA of 41.6 Ų, and only 4 rotatable bonds [1], the compound resides within favorable CNS drug-like space as defined by Wager et al. (2010) and Veber et al. (2002) [2]. It can serve as a physicochemical benchmark in SAR studies comparing the impact of substituting pyrrolidine with piperidine (increased lipophilicity) or morpholine (increased polarity and HBA count) on permeability, efflux, and metabolic stability endpoints.

Candidate for De Novo Pharmacological Profiling Against Monoamine Transporters

Given the structural homology with validated piperidine-based monoamine transporter ligands [1] and the reported (but unvalidated) SNRI annotation, this compound represents a logical candidate for de novo screening against SERT, NET, and DAT in radioligand uptake assays. The absence of existing bioactivity data [2] makes it suitable for groups seeking to establish proprietary SAR from a clean slate, provided they budget for comprehensive in vitro profiling.

Application
Selection Property
Validation Focus
Parallel Library Synthesis Scaffold
Free piperidine NH handle
Derivatization feasibility and library diversity
Salt and Polymorph Screening
Free base form availability
Counterion compatibility and solid-state properties
CNS Drug-Like Property Profiling
Computed clogP/TPSA/RotB profile
CNS drug-likeness and permeability endpoints
De Novo Transporter Profiling
Structural homology to monoamine transporter ligands
Radioligand uptake assay endpoints
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